"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" CAS number and properties
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related piperidine derivatives.
Chemical Identity and Properties
There is some ambiguity in public databases regarding the precise CAS number for Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. Often, it is confused with its isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. For clarity, this guide will focus on the title compound with the 3-oxo and 4-carboxylate substitution pattern and provide data for its close relatives.
Table 1: Physicochemical Properties
| Property | Value | Compound | Notes |
| CAS Number | Not explicitly assigned | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |
| CAS Number | 3939-01-3[1][2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | Hydrochloride salt |
| CAS Number | 39514-19-7[3] | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester (Related Compound) | Ethyl ester |
| Molecular Formula | C₁₄H₁₇NO₃ | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |
| Molecular Formula | C₁₄H₁₈ClNO₃[2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Molecular Weight | 247.29 g/mol | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |
| Molar Mass | 283.75 g/mol [2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Appearance | Brown oil[5] | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | As synthesized |
| Appearance | Crystalline Powder[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Melting Point | 185°C (with decomposition)[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Mass Spectrometry | m/z 248 [M+H]⁺[5] | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate |
Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
The synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be achieved through a carboxylation reaction of 1-benzyl-3-piperidone with dimethyl carbonate.[5]
Experimental Protocol
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% dispersion in oil)
-
Water (800 mL)
-
Ethyl acetate (3 x 400 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product as a brown oil (93 g, 99% yield).[5]
Synthesis Workflow
Applications in Research and Drug Development
Piperidone derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] The structural motif present in Methyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a versatile scaffold for the development of novel therapeutic agents.
Potential Biological Activities
-
Dopamine Receptor Antagonism: 3- and 4-oxopiperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists, which are of interest for the development of antipsychotic agents.
-
Antifungal Agents: 4-aminopiperidine derivatives, synthesized from N-substituted 4-piperidones, have demonstrated significant antifungal activity by targeting ergosterol biosynthesis.
-
Nicotinic Acetylcholine Receptor Agonism: The ethyl ester analog, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, has been utilized as a building block for the synthesis of nicotinic acetylcholine receptor agonists.
The logical relationship for the exploration of this compound in drug discovery is outlined below.
Safety Information
The GHS hazard information for the isomeric compound, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, indicates that it can cause skin and serious eye irritation.[4] It is recommended to handle this class of compounds with appropriate personal protective equipment, including gloves and safety glasses, and to avoid contact with skin and eyes.
Conclusion
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate is a valuable heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its chemical structure provides a foundation for the development of a diverse range of biologically active molecules. Further research into the specific biological properties of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:39514-19-7 | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester | Chemsrc [chemsrc.com]
- 4. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
